

Unraveling the Specificity of HP210: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	HP210	
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A detailed analysis of the selective glucocorticoid receptor modulator (SGRM), **HP210**, reveals a focused activity profile with significant implications for targeted therapeutic development. This guide provides a comprehensive comparison of **HP210**'s specificity against other nuclear receptors, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

HP210 is a non-steroidal SGRM designed to preferentially induce transrepression of the glucocorticoid receptor (GR), a mechanism associated with anti-inflammatory effects, while minimizing transactivation activities linked to adverse side effects.

Executive Summary of HP210 Specificity

Experimental data indicates that **HP210** is a potent modulator of the glucocorticoid receptor. A key study demonstrated its efficacy in inhibiting the NF-κB mediated tethered transrepression function of GR with a half-maximal inhibitory concentration (IC50) of 2.32 μM. Crucially, the same research highlighted the selectivity of **HP210**, noting an absence of cross-reactivity with the closely related mineralocorticoid receptor (MR) and progesterone receptor (PR)[1][2].

Currently, quantitative data on the binding affinity of **HP210** to the androgen receptor (AR) and estrogen receptor (ER) is not publicly available. The following table summarizes the existing data on **HP210**'s activity profile.



Comparative Activity of HP210 Across Nuclear

Receptors

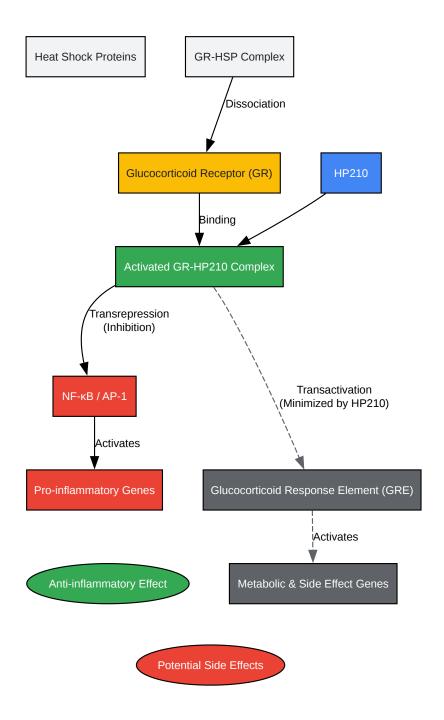
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Nuclear Receptor	Parameter	HP210	Dexamethasone (Reference)
Glucocorticoid Receptor (GR)	Functional Activity (NF-ĸB Transrepression IC50)	2.32 μM[1][2]	Data not available for direct comparison in the same assay
Mineralocorticoid Receptor (MR)	Cross-reactivity	No cross-activity observed[1][2]	Known to have cross- reactivity
Progesterone Receptor (PR)	Cross-reactivity	No cross-activity observed[1][2]	Known to have cross- reactivity
Androgen Receptor (AR)	Cross-reactivity	Data not publicly available	-
Estrogen Receptor (ER)	Cross-reactivity	Data not publicly available	-

Delving into the Mechanism: The HP210 Signaling Pathway

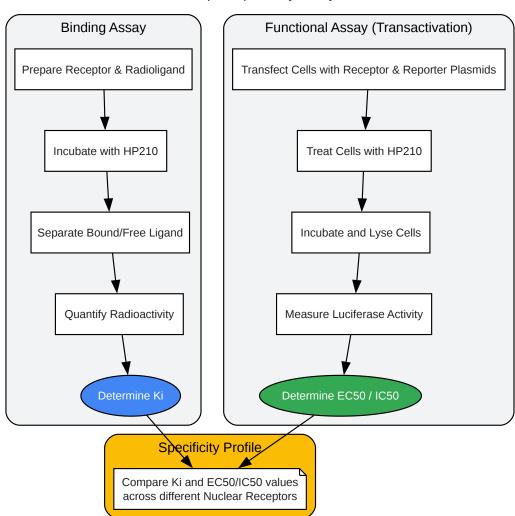
As a selective glucocorticoid receptor modulator, **HP210**'s mechanism of action is centered on the differential regulation of GR-mediated gene expression. The ideal SGRM, such as **HP210**, primarily engages in transrepression, leading to the desired anti-inflammatory outcomes, while avoiding the transactivation pathway that is associated with metabolic and other side effects.



HP210 Signaling Pathway







Nuclear Receptor Specificity Assay Workflow

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References

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- 2. Discovery of novel non-steroidal selective glucocorticoid receptor modulators by structureand IGN-based virtual screening, structural optimization, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
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